2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate
Overview
Description
2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate is an organic compound with the molecular formula C15H17NO4. It is a derivative of benzoic acid and piperidine, featuring a formyl group and an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with 2-oxo-2-(1-piperidinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Oxidation: 4-carboxybenzoic acid.
Reduction: 4-hydroxymethylbenzoate.
Substitution: 4-formylbenzoic acid and 2-oxo-2-(1-piperidinyl)ethanol.
Scientific Research Applications
2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate is not well-documented. its structure suggests it could interact with various biological targets, such as enzymes or receptors, through its formyl and ester functional groups. These interactions could modulate biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(1-piperidinyl)ethyl 4-hydroxybenzoate
- 2-Oxo-2-(1-piperidinyl)ethyl 4-methoxybenzoate
- 2-Oxo-2-(1-piperidinyl)ethyl 4-aminobenzoate
Uniqueness
2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate is unique due to the presence of the formyl group, which can undergo specific reactions such as oxidation and reduction. This makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .
Properties
IUPAC Name |
(2-oxo-2-piperidin-1-ylethyl) 4-formylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-10-12-4-6-13(7-5-12)15(19)20-11-14(18)16-8-2-1-3-9-16/h4-7,10H,1-3,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNABSBNOKFYCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC(=O)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252533 | |
Record name | 2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923156-10-9 | |
Record name | 2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923156-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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